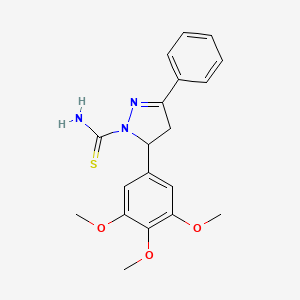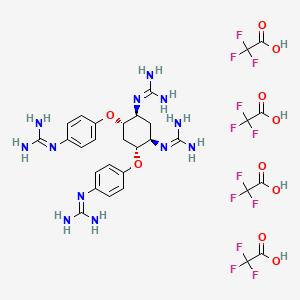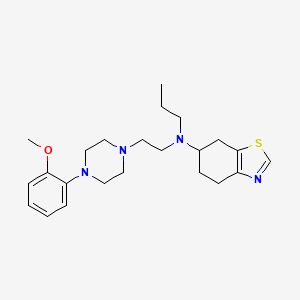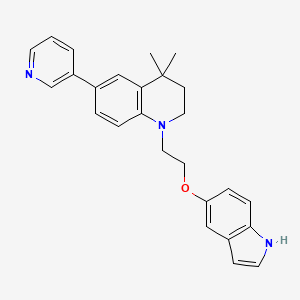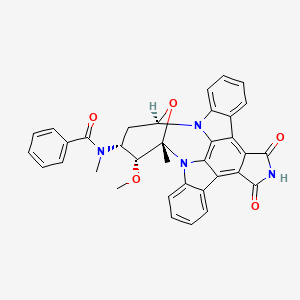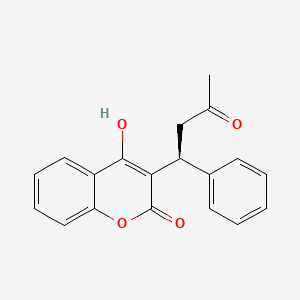
(S)-Warfarin
描述
(S)-warfarin is a 4-hydroxy-3-(3-oxo-1-phenylbutyl)-2H-1-benzopyran-2-one that has (S)-configuration (the racemate is warfarin, an anticoagulant drug and rodenticide). It is a conjugate acid of a this compound(1-). It is an enantiomer of a (R)-warfarin.
Warfarin consists of a racemic mixture of two active enantiomers—R- and S- forms—each of which is cleared by different pathways. S-warfarin is 2-5 times more potent than the R-isomer in producing an anticoagulant response.
作用机制
Target of Action
(S)-Warfarin primarily targets the Vitamin K epoxide reductase complex subunit 1 (VKORC1), a key enzyme in the Vitamin K cycle . VKORC1 plays a crucial role in the activation of Vitamin K-dependent clotting factors II, VII, IX, and X, as well as proteins C, S, and Z .
Mode of Action
This compound inhibits VKORC1, thereby disrupting the Vitamin K cycle . This inhibition prevents the reduction of Vitamin K epoxide to its active form, Vitamin K hydroquinone . As a result, the activation of Vitamin K-dependent clotting factors is hindered, leading to a decrease in blood clot formation .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the Vitamin K cycle . By inhibiting VKORC1, this compound disrupts the conversion of Vitamin K epoxide to Vitamin K hydroquinone, a critical step in the activation of Vitamin K-dependent proteins . These proteins play essential roles in the coagulation cascade, a series of reactions that ultimately lead to the formation of a blood clot .
Pharmacokinetics
The pharmacokinetics of this compound involve its absorption, distribution, metabolism, and excretion (ADME). After oral administration, this compound is rapidly and almost completely absorbed . It is widely distributed throughout the body and is highly bound to plasma proteins . This compound is primarily metabolized by the liver through the cytochrome P450 system, and the metabolites are excreted in the urine . The bioavailability of this compound can be influenced by various factors, including diet, age, and concomitant medications .
Result of Action
The molecular effect of this compound’s action is the inhibition of VKORC1, which leads to a decrease in the activation of Vitamin K-dependent clotting factors . On a cellular level, this results in a reduced ability for blood to clot, thereby preventing the formation of harmful clots within the blood vessels .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, dietary intake of Vitamin K can affect the drug’s efficacy, as Vitamin K can counteract the effects of this compound . Additionally, genetic variations, particularly in the VKORC1 and CYP2C9 genes, can influence an individual’s response to this compound . Other factors, such as age, disease states, and concomitant medications, can also impact the pharmacokinetics and pharmacodynamics of this compound .
生化分析
Biochemical Properties
(S)-Warfarin interacts with various enzymes, proteins, and other biomolecules. Its primary target is the enzyme Vitamin K epoxide reductase (VKOR). This enzyme is crucial in the vitamin K cycle, which produces vitamin K hydroquinone, a cofactor for the gamma-carboxylation of glutamate residues on clotting factors II, VII, IX, and X. By inhibiting VKOR, this compound prevents the activation of these clotting factors, thereby exerting its anticoagulant effect .
Cellular Effects
This compound affects various types of cells, primarily hepatocytes, where the synthesis of clotting factors occurs. It influences cell function by altering the cell signaling pathways involved in the production of clotting factors. This alteration impacts gene expression related to the synthesis of these factors, leading to a decrease in their production and thus, a reduction in the blood’s ability to clot .
Molecular Mechanism
The molecular mechanism of this compound involves binding to VKOR, inhibiting its activity. This binding prevents the reduction of vitamin K epoxide to vitamin K, a necessary step in the activation of clotting factors. Consequently, there is a decrease in the gamma-carboxylation of these factors, rendering them inactive and unable to participate in the coagulation cascade .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Initially, there may be a paradoxical increase in coagulation due to the inhibition of Protein C, an anticoagulant that is also vitamin K-dependent. Over time, as the levels of the procoagulant factors decrease, the anticoagulant effect becomes apparent. The drug is stable and does not degrade significantly in these settings .
Metabolic Pathways
This compound is involved in the vitamin K cycle in the metabolic pathway. It interacts with the enzyme VKOR and inhibits the conversion of vitamin K epoxide to vitamin K. This interaction disrupts the cycle and reduces the availability of activated clotting factors .
Transport and Distribution
This compound is well absorbed after oral administration and is distributed throughout the body. It is highly bound to plasma proteins, particularly albumin, and is metabolized in the liver. The drug and its metabolites are excreted in the urine .
Subcellular Localization
This compound primarily localizes in the liver, where the synthesis of clotting factors takes place. Within the hepatocytes, it targets the endoplasmic reticulum, the site of VKOR activity and the gamma-carboxylation of clotting factors .
属性
IUPAC Name |
4-hydroxy-3-[(1S)-3-oxo-1-phenylbutyl]chromen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16O4/c1-12(20)11-15(13-7-3-2-4-8-13)17-18(21)14-9-5-6-10-16(14)23-19(17)22/h2-10,15,21H,11H2,1H3/t15-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJVWKTKQMONHTI-HNNXBMFYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)C[C@@H](C1=CC=CC=C1)C2=C(C3=CC=CC=C3OC2=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50873382 | |
| Record name | (S)-Warfarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
308.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5543-57-7 | |
| Record name | (-)-Warfarin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5543-57-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (S)-Warfarin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005543577 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (S)-Warfarin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB14055 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (S)-Warfarin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50873382 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (S)-4-hydroxy-3-(3-oxo-1-phenylbutyl)-2-benzopyrone | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.462 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | WARFARIN, (S)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HP31W7FNP4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details




















Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![(6AS,6a'S)-3,3'-(propane-1,3-diylbis(oxy))bis(2-methoxy-7,12-dihydrobenzo[5,6][1,4]diazepino[1,2-b]isoquinolin-14(6aH)-one)](/img/structure/B611006.png)
